6,8-Dibromo-2-(4-morpholinophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(4-morpholinophenyl)quinoline is a chemical compound with the molecular formula C19H16Br2N2O. It is known for its unique structure, which includes a quinoline core substituted with bromine atoms at the 6 and 8 positions and a morpholinophenyl group at the 2 position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline typically involves the following steps:
Bromination: The quinoline core is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated quinoline is then subjected to a coupling reaction with 4-morpholinophenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-morpholinophenyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
6,8-Dibromo-2-(4-morpholinophenyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes or receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of specific kinases or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinophenyl)quinoline: Lacks the bromine substitutions at the 6 and 8 positions.
6,8-Dibromoquinoline: Does not have the morpholinophenyl group at the 2 position.
2-Phenylquinoline: Lacks both the bromine substitutions and the morpholinophenyl group.
Uniqueness
6,8-Dibromo-2-(4-morpholinophenyl)quinoline is unique due to the combination of bromine substitutions and the morpholinophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit potential activities that similar compounds may not possess .
Properties
IUPAC Name |
4-[4-(6,8-dibromoquinolin-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Br2N2O/c20-15-11-14-3-6-18(22-19(14)17(21)12-15)13-1-4-16(5-2-13)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHKGYGPOOPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.